Cas no 807-20-5 (Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-)

Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- structure
807-20-5 structure
Product Name:Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
N.o CAS:807-20-5
MF:C24H30N3OP
MW:407.488266468048
CID:727253
PubChem ID:427979
Update Time:2025-04-19

Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline
    • N1,N1-DIMETHYL-4-(DI[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL)ANILINE
    • tris(4-Dimethylaminophenyl)phosphine oxide
    • BIM-0004900.P001
    • 4,4',4''-phosphoryltris(N,N-dimethylaniline)
    • AKOS001485438
    • Q27894664
    • MLS000722839
    • Tris-p-dimethylaminophenylphosphine oxide
    • Tris(p-dimethylaminophenyl)phosphine oxide
    • IWM56R9ID6
    • MFCD00025649
    • 2-(6-Chloropyridin-2-yl)aceticacid
    • 4,4',4''-Phosphinylidynetris-[N,N-dimethylbenzenamine]
    • N-(4-(Bis[4-(dimethylamino)phenyl]phosphoryl)phenyl)-N,N-dimethylamine #
    • DTXSID7022122
    • WJWYOXIYLBXRKS-UHFFFAOYSA-N
    • 4,4',4''-Phosphinylidynetris(N,N-dimethylbenzenamine)
    • Benzenamine, 4,4',4''-phosphinylidynetris*N,N-dimethyl-
    • Benzenamine, 4,4',4''-phosphinylidynetris[N,N-dimethyl-
    • N-(4-{BIS[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL}PHENYL)-N,N-DIMETHYLAMINE
    • CBMicro_004806
    • Benzenamine, 4,4',4''-phosphinylidynetris(N,N-dimethyl-
    • N1,N1-dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline
    • EU-0002471
    • CB06798
    • SCHEMBL6293293
    • Phosphine oxide, tris[p-(dimethylamino)phenyl]-
    • C24H30N3OP
    • SMR000304835
    • SMSF0003365
    • 4-{bis[4-(dimethylamino)phenyl]phosphoroso}-N,N-dimethylaniline
    • UNII-IWM56R9ID6
    • Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
    • 807-20-5
    • Inchi: 1S/C24H30N3OP/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3
    • Chave InChI: WJWYOXIYLBXRKS-UHFFFAOYSA-N
    • SMILES: P(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)=O

Propriedades Computadas

  • Massa Exacta: 407.213
  • Massa monoisotópica: 407.213
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 464
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.4
  • Superfície polar topológica: 26.8Ų

Propriedades Experimentais

  • Densidade: 1.16
  • Ponto de Fusão: 275 °C
  • Ponto de ebulição: 600.6°C at 760 mmHg
  • Ponto de Flash: 317.1°C
  • Índice de Refracção: 1.613
  • PSA: 36.60000
  • LogP: 3.52400
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd